molecular formula C12H11FN2O3 B11797693 5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid CAS No. 1363405-32-6

5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid

Cat. No.: B11797693
CAS No.: 1363405-32-6
M. Wt: 250.23 g/mol
InChI Key: UWXYPRRZZYOJFA-UHFFFAOYSA-N
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Description

5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoro-2-hydroxybenzoic acid and 1-methyl-1H-imidazole.

    Formation of the Ether Linkage: The hydroxyl group of 5-fluoro-2-hydroxybenzoic acid is converted to a leaving group, such as a tosylate, using tosyl chloride and a base like pyridine. This intermediate is then reacted with 1-methyl-1H-imidazole to form the ether linkage.

    Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.

    Esterification and Amidation: The carboxylic acid group can form esters and amides with alcohols and amines, respectively.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts.

    Amidation: Amines in the presence of coupling agents like EDCI or DCC.

Major Products

    Substitution: Products with different substituents replacing the fluorine atom.

    Oxidation and Reduction: Modified imidazole derivatives.

    Esterification and Amidation: Corresponding esters and amides.

Scientific Research Applications

5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involving the imidazole moiety.

    Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and binding affinity.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or altered electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid depends on its specific application. In medicinal chemistry, the imidazole moiety can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-((1H-Imidazol-1-yl)methyl)-5-fluorobenzamide: Similar structure but with an amide group instead of a carboxylic acid.

    5-Fluoro-2-(methoxymethoxy)benzoic acid: Lacks the imidazole moiety.

    2-((1-Methyl-1H-imidazol-2-yl)methoxy)benzoic acid: Lacks the fluorine atom.

Uniqueness

5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid is unique due to the combination of the fluorine atom and the imidazole moiety, which can confer distinct electronic and steric properties. This combination can enhance the compound’s biological activity and stability, making it a valuable scaffold for drug development and other applications.

Properties

CAS No.

1363405-32-6

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

5-fluoro-2-[(1-methylimidazol-2-yl)methoxy]benzoic acid

InChI

InChI=1S/C12H11FN2O3/c1-15-5-4-14-11(15)7-18-10-3-2-8(13)6-9(10)12(16)17/h2-6H,7H2,1H3,(H,16,17)

InChI Key

UWXYPRRZZYOJFA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1COC2=C(C=C(C=C2)F)C(=O)O

Origin of Product

United States

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